5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular weight of 263.34 . It is also known as 4-Methyl-2-phenylamino-thiazole-5-carboxylic acid ethyl ester .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-methyl-2-(phenylamino)-1H-1lambda3-thiazole-5-carboxylate . The InChI code for this compound is 1S/C13H15N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8,18H,3H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.34 . It is stored at a temperature between 28°C .Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is a compound involved in various chemical syntheses and transformations. Research studies have explored its use in synthesizing diverse chemical structures and investigating their properties. For instance, the compound has been utilized in the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation, methylation, and conversion into esters, demonstrating its versatility as a precursor for various chemical modifications (Dovlatyan et al., 2004). Additionally, the conversion of thiazolecarboxylic acid esters into novel esters and the exploration of their solvolysis highlight the compound's role in generating new chemical entities with potential applications in medicinal chemistry and materials science (Dovlatyan et al., 2003).
Crystallographic and Structural Analysis
Structural characterization is crucial for understanding the chemical behavior and potential applications of compounds. The synthesis, crystallographic analysis, and theoretical studies of related thiazole and pyrazole derivatives provide insights into their molecular structures, electronic properties, and intermolecular interactions. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been thoroughly characterized, revealing its crystal structure and stabilizing interactions, which are essential for rational drug design and materials engineering (Viveka et al., 2016).
Pharmacological Potential
While direct research on the pharmacological applications of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is limited, studies on structurally similar compounds indicate the potential for developing novel therapeutic agents. For instance, the synthesis and pharmacological investigation of pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents demonstrate the relevance of thiazole and pyrazole derivatives in drug discovery. These findings suggest avenues for further research into the pharmacological properties of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester and its derivatives (Gokulan et al., 2012).
properties
IUPAC Name |
ethyl 2-anilino-5-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)18-13(15-11)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHPVCOFXRNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.